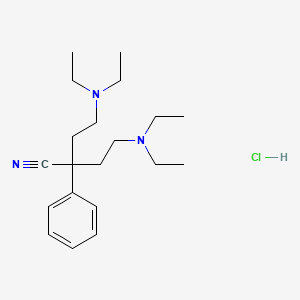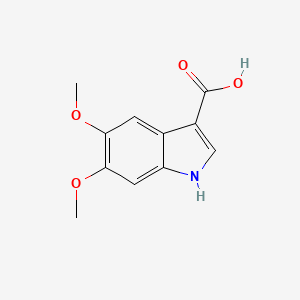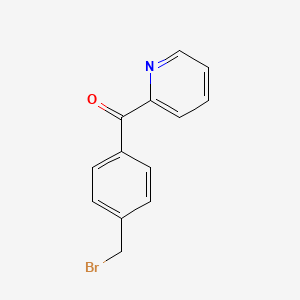
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyridin-2-yl methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone typically involves the bromination of a precursor compound. One common method is the reaction of 4-bromoacetophenone with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: Employed in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: Utilized as a probe for studying biological processes through covalent modification of target proteins.
作用机制
The mechanism of action of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone involves its ability to form covalent bonds with biological targets. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This covalent modification can alter the function of the target molecule, providing insights into its biological role .
相似化合物的比较
Similar Compounds
Phenyl (pyridin-2-yl)methanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(4-Dibromomethyl-phenyl)(phenyl)methanone: Contains two bromomethyl groups, increasing its reactivity but also its potential toxicity.
(4-Methoxyphenyl)(pyridin-2-yl)methanone: Substituted with a methoxy group instead of a bromomethyl group, altering its electronic properties and reactivity.
Uniqueness
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is unique due to the presence of both a bromomethyl group and a pyridin-2-yl methanone moiety. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C13H10BrNO |
|---|---|
分子量 |
276.13 g/mol |
IUPAC 名称 |
[4-(bromomethyl)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H10BrNO/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H,9H2 |
InChI 键 |
QOVANAOWSOKGDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


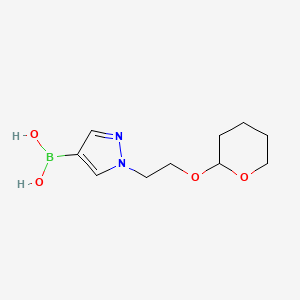
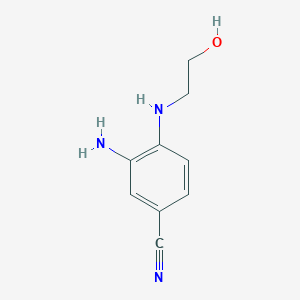
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
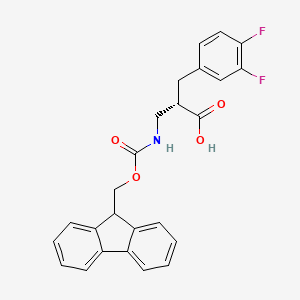
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
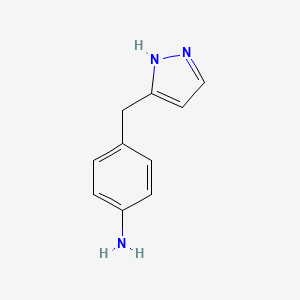
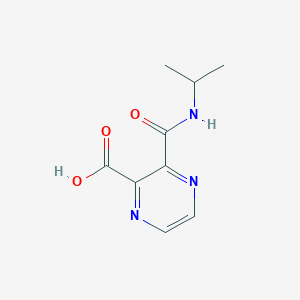
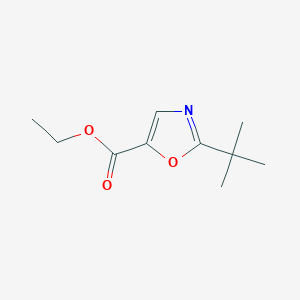
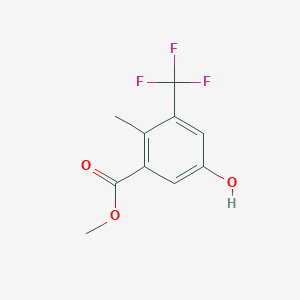
![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
